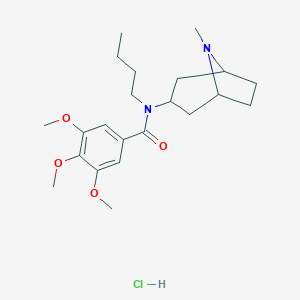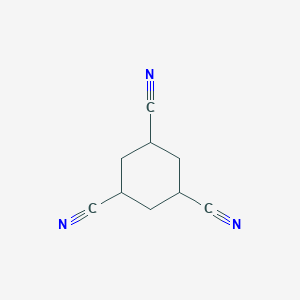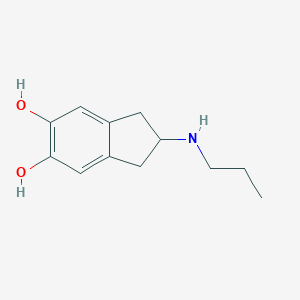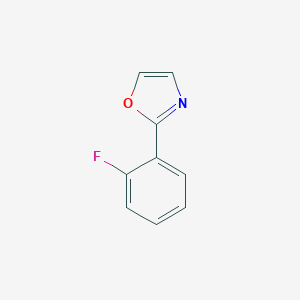
1-Benzofuran-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-2,7-diamine, also known as benzofuran-2,7-diamine or BFD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a benzofuran ring and two amino groups. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-Benzofuran-2,7-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. BFD has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzofuran-2,7-diamine have been studied extensively. The compound has been found to have anti-cancer properties, as it inhibits the growth of cancer cells. BFD has also been found to have antibacterial and antifungal properties, as it inhibits the growth of various bacteria and fungi. In addition, the compound has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Benzofuran-2,7-diamine in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of various enzymes and proteins. However, there are also limitations to using BFD in lab experiments. The compound is relatively unstable and may degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are many future directions for the study of 1-Benzofuran-2,7-diamine. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic applications in the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of BFD and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-Benzofuran-2,7-diamine can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,7-dinitrofluorene with hydrazine hydrate in the presence of a catalyst. Another method involves the reduction of 2,7-dinitrofluorene with sodium dithionite, followed by treatment with hydrazine hydrate. The synthesis of BFD has also been achieved through the reaction of 2,7-dibromofluorene with ammonia in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-Benzofuran-2,7-diamine has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-cancer properties, as well as its ability to inhibit the growth of bacteria and fungi. BFD has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
184168-71-6 |
|---|---|
Nombre del producto |
1-Benzofuran-2,7-diamine |
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1-benzofuran-2,7-diamine |
InChI |
InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,9-10H2 |
Clave InChI |
GCQSROWXQJHAJC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)OC(=C2)N |
SMILES canónico |
C1=CC2=C(C(=C1)N)OC(=C2)N |
Sinónimos |
2,7-Benzofurandiamine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



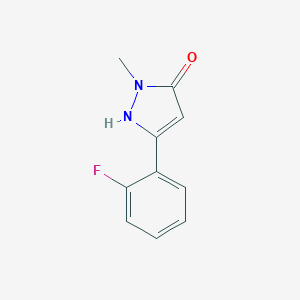
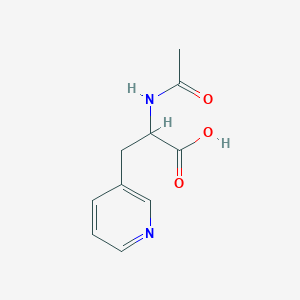

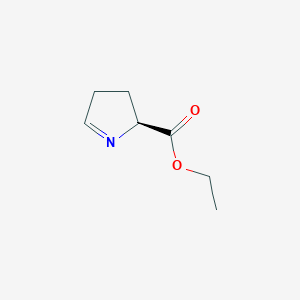

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
